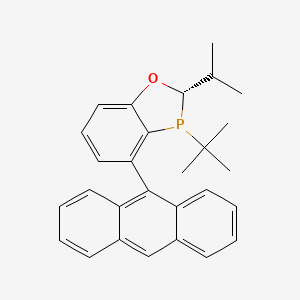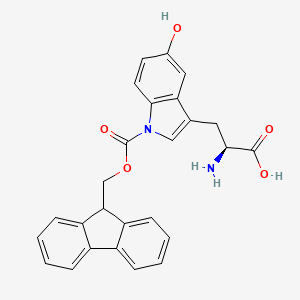
N-Fmoc-5-hydroxy-l-tryptophan
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Fmoc-5-hydroxy-l-tryptophan is a complex organic compound known for its unique structure and properties. This compound is characterized by the presence of an amino group, a hydroxyindole moiety, and a fluorenylmethoxycarbonyl (Fmoc) protecting group. It is commonly used in peptide synthesis and has significant applications in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Fmoc-5-hydroxy-l-tryptophan typically involves multiple steps. One common method includes the protection of the amino group with the Fmoc group, followed by the introduction of the hydroxyindole moiety. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers. These machines can efficiently handle the complex sequence of reactions required to produce the compound. The process is optimized to minimize waste and maximize yield, ensuring the compound is produced in a cost-effective and environmentally friendly manner.
化学反应分析
Types of Reactions
N-Fmoc-5-hydroxy-l-tryptophan undergoes various chemical reactions, including:
Oxidation: The hydroxyindole moiety can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form different amino acid derivatives.
Substitution: The Fmoc group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The reaction conditions typically involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while reduction can produce different amino acid derivatives. Substitution reactions can result in the formation of various protected or functionalized amino acids.
科学研究应用
N-Fmoc-5-hydroxy-l-tryptophan has a wide range of applications in scientific research, including:
Chemistry: Used in peptide synthesis and as a building block for complex organic molecules.
Biology: Studied for its role in protein interactions and enzyme mechanisms.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
作用机制
The mechanism of action of N-Fmoc-5-hydroxy-l-tryptophan involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, participate in protein-protein interactions, and modulate biochemical pathways. The Fmoc group provides protection during synthesis, allowing for selective reactions to occur at other functional sites.
相似化合物的比较
Similar Compounds
(2S)-2-amino-3-[1-(9H-fluoren-9-ylmethoxycarbonyl)-indol-3-yl]propanoic acid: Lacks the hydroxy group on the indole moiety.
(2S)-2-amino-3-[1-(9H-fluoren-9-ylmethoxycarbonyl)-5-methoxyindol-3-yl]propanoic acid: Contains a methoxy group instead of a hydroxy group.
Uniqueness
The presence of the hydroxy group in N-Fmoc-5-hydroxy-l-tryptophan makes it unique compared to similar compounds. This functional group can participate in additional hydrogen bonding and other interactions, potentially enhancing its reactivity and binding affinity in biochemical applications.
属性
IUPAC Name |
(2S)-2-amino-3-[1-(9H-fluoren-9-ylmethoxycarbonyl)-5-hydroxyindol-3-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N2O5/c27-23(25(30)31)11-15-13-28(24-10-9-16(29)12-21(15)24)26(32)33-14-22-19-7-3-1-5-17(19)18-6-2-4-8-20(18)22/h1-10,12-13,22-23,29H,11,14,27H2,(H,30,31)/t23-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBDVHCRVOIQWEY-QHCPKHFHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N4C=C(C5=C4C=CC(=C5)O)CC(C(=O)O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N4C=C(C5=C4C=CC(=C5)O)C[C@@H](C(=O)O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N2O5 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
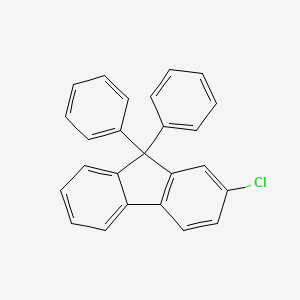
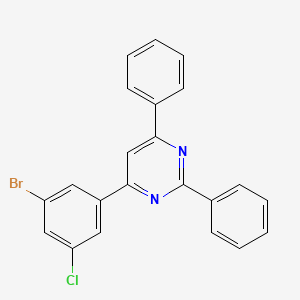
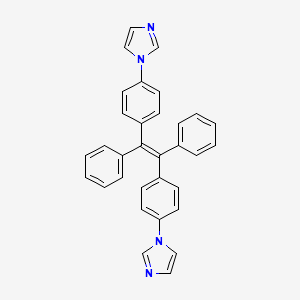
![4-[3-[3,5-bis[3,5-bis(4-carboxyphenyl)phenyl]phenyl]-5-(4-carboxyphenyl)phenyl]benzoic acid](/img/structure/B8203769.png)
![6-(2-chloro-5-fluoropyrimidin-4-yl)-1-cyclopropyl-4-fluoro-2-methyl-1H-benzo[d]imidazole](/img/structure/B8203776.png)
![N-[10,16-bis(4-methoxyphenyl)-13-oxo-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2,8,10,16-pentaen-13-yl]-1,1,1-trifluoromethanesulfonamide](/img/structure/B8203778.png)
![1-((4AR,6R,7R,7aS)-2,2-di-tert-butyl-7-hydroxytetrahydro-4H-furo[3,2-d][1,3,2]dioxasilin-6-yl)pyrimidine-2,4(1H,3H)-dione](/img/structure/B8203786.png)
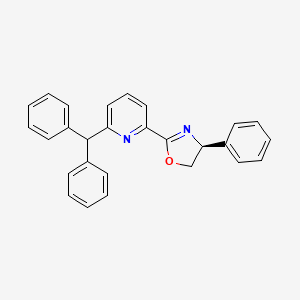
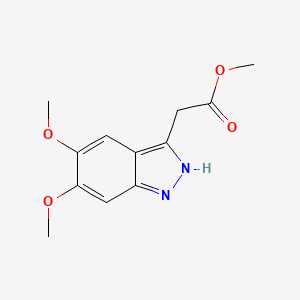
![(3AS,3'aS,7aS,7'aS)-2,2'-[[(1R,3R)-1,3-Dimethyl-1,3-propanediyl]bis(oxy)]bis[octahydro-1,3-diphenyl-1H-1,3,2-benzodiazaphosphole]](/img/structure/B8203802.png)
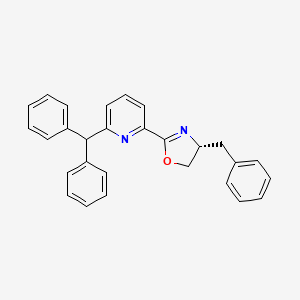
![4,6-Bis((4S,5S)-4,5-diphenyl-4,5-dihydrooxazol-2-yl)dibenzo[b,d]furan](/img/structure/B8203807.png)
![(S)-3,3'-Bis(perfluorophenyl)-[1,1'-binaphthalene]-2,2'-diol](/img/structure/B8203819.png)
